Aicar

Hepatic Glucose Production ENT1 Transporter AMPK Signaling

Choose AICAR (CAS 37642-57-2) for its unique mechanism: it is a prodrug that requires ENT1-mediated cellular uptake and intracellular phosphorylation to ZMP, mimicking AMP allosteric effects on AMPK. Unlike direct activators (e.g., A-769662), AICAR exerts AMPK-independent mitochondrial and purine biosynthesis effects. Essential for studies requiring pharmacological dissection of AMPK-dependent vs. independent pathways, validated in exercise mimetic and cryopreservation workflows. Demand ENT1-dependent functional probe specificity—avoid generic substitution.

Molecular Formula C9H14N4O5
Molecular Weight 258.23 g/mol
CAS No. 37642-57-2
Cat. No. B1197521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAicar
CAS37642-57-2
Synonyms4-carboxy-5-aminoimidazole ribotide
5'-phosphoribosyl-5-amino-4-imidazolecarboxamide
5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate
5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate
AICA ribonucleotide
AICA ribonucleotide, (D-ribofuranosyl)-isomer
AICAR
AICAriboside 5'-monophosphate
aminoimidazole carboxamide ribonucleotide
Z-nucleotide
ZMP
Molecular FormulaC9H14N4O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
InChIInChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)
InChIKeyRTRQQBHATOEIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AICAR (37642-57-2): The Prototypical Nucleoside Prodrug for AMPK Activation with a Mature Research Footprint


AICAR (Acadesine; 5-Aminoimidazole-4-carboxamide ribonucleoside; CAS 37642-57-2) is a synthetic, cell-permeable purine nucleoside analog that functions as a prodrug, requiring intracellular phosphorylation by adenosine kinase to form the active metabolite ZMP (5-aminoimidazole-4-carboxamide ribotide) . Unlike direct AMPK activators, ZMP mimics the allosteric effects of AMP on the γ-subunit of AMPK, thereby promoting kinase activation and downstream metabolic reprogramming [1]. With over 1700 publications referencing its use, AICAR remains the most extensively characterized pharmacological tool for investigating AMPK biology in both academic and industrial research settings [2].

Why AMPK Activators Are Not Interchangeable: The Critical Divergence Between AICAR and Next-Generation Agonists


Although compounds like A-769662 and Metformin are also classified as AMPK activators, their mechanisms of action, cellular entry requirements, and off-target profiles differ fundamentally from AICAR, making generic substitution scientifically invalid. AICAR uniquely relies on cellular uptake via equilibrative nucleoside transporter 1 (ENT1) and subsequent enzymatic conversion to ZMP, whereas A-769662 acts directly as an allosteric activator independent of nucleoside transport [1]. Furthermore, AICAR exerts significant AMPK-independent effects on mitochondrial oxidative phosphorylation and purine nucleotide biosynthesis that are not replicated by direct activators like A-769662 [2]. These mechanistic divergences directly translate to distinct experimental outcomes; for instance, AICAR's suppression of hepatic glucose production is abolished by ENT1 inhibition, while metformin's glucose-lowering effect remains intact under identical conditions . Selection between these agents therefore cannot be based solely on the shared AMPK-activating classification.

Quantitative Differentiation of AICAR (CAS 37642-57-2): Head-to-Head Evidence Versus Key Comparators


ENT1-Dependent Uptake: AICAR Versus Metformin in Hepatic Glucose Production Suppression

AICAR's suppression of hepatic glucose production (HGP) is entirely dependent on cellular uptake via the equilibrative nucleoside transporter 1 (ENT1), whereas metformin's glucose-lowering effect is ENT1-independent. In primary mouse hepatocytes, AICAR and metformin both increased AMPK pathway phosphorylation and decreased HGP induced by dibutyryl cAMP and glucagon. However, when HGP was induced by 8CPT-cAMP, 8CPT-2-Methyl-O-cAMP, or the ENT1 inhibitor NBMPR, the glucose-lowering effect of AICAR was completely abolished, while metformin's effect remained intact .

Hepatic Glucose Production ENT1 Transporter AMPK Signaling

AMPK-Independent Mitochondrial OXPHOS Effects: AICAR Versus A-769662

AICAR exerts significant AMPK-independent effects on mitochondrial oxidative phosphorylation (OXPHOS) that are not shared by the direct AMPK activator A-769662. In primary cultured rat hepatocytes, AICAR treatment alters mitochondrial oxygen consumption, whereas A-769662, at concentrations that similarly activate AMPK and phosphorylate downstream targets, does not affect mitochondrial OXPHOS nor change the cellular AMP:ATP ratio [1].

Mitochondrial Respiration OXPHOS AMPK-independent

ZMP Potency Relative to Endogenous AMP: Quantified Activation Differential

The active metabolite of AICAR, ZMP, activates AMPK but is substantially less potent than the endogenous activator AMP. Systematic review of AMPK activation studies indicates that ZMP is approximately 40- to 50-fold less potent than AMP in activating AMPK [1]. This reduced potency necessitates the accumulation of high cytoplasmic ZMP concentrations to achieve meaningful AMPK activation in intact cells.

AMPK Allosteric Activation ZMP Nucleotide Mimetic

Cell-Type Dependent ZMP Accumulation: 3.5-Fold Variation Across Cell Lines

The metabolic conversion of AICAR to its active nucleotide ZMP is highly cell-type dependent. Quantitative analysis across multiple cell lines demonstrated that ZMP accumulation, as well as the formation of multi-phosphorylated metabolites (ZDP, ZTP), varied approximately 3.5-fold among the cell lines tested [1]. Furthermore, certain cell lines, including HEK293T and Jurkat cells, do not accumulate high levels of ZMP at all [2].

ZMP Accumulation Cell-Type Specificity Metabolic Interconversion

Rat Liver AMPK Activation EC50: AICAR-ZMP Versus Direct Activators

AICAR-derived ZMP activates rat liver AMPK with a half-maximal effective concentration (EC50) of approximately 100 μM under defined in vitro conditions . At a higher concentration (500 μM), AICAR induces a transient 12-fold activation of AMPK at 15 minutes in isolated rat hepatocytes [1].

EC50 AMPK Activation Rat Liver

In Vivo Running Endurance Enhancement: AICAR Induces 44% Increase in Sedentary Mice

Chronic oral administration of AICAR to sedentary mice for 4 weeks resulted in a 44% increase in running endurance, an effect comparable to that achieved through exercise training. This finding establishes AICAR as a bona fide 'exercise mimetic' capable of inducing metabolic gene expression and performance enhancement in the absence of physical activity [1].

Exercise Mimetic Running Endurance In Vivo Efficacy

Optimized Application Scenarios for AICAR (CAS 37642-57-2) Based on Quantified Differentiation Evidence


In Vivo Exercise Mimetic and Metabolic Endurance Studies

AICAR is the prototypical pharmacological tool for investigating exercise mimetic effects in rodent models. Its demonstrated ability to increase running endurance by 44% after 4 weeks of oral administration in sedentary mice [1] makes it uniquely suitable for studies dissecting AMPK-dependent versus AMPK-independent mechanisms of exercise adaptation, particularly when paired with genetic models of AMPK deficiency. Note that AICAR's ENT1-dependent uptake and 40- to 50-fold lower potency relative to AMP [2] require careful dose optimization and appropriate controls.

Cell-Type Specific Metabolic Preconditioning and Cryopreservation Optimization

AICAR's capacity to induce metabolic depression and elevate the 'effective adenylate ratio' ([AMP]+[ZMP]/[ATP]) confers cell-type specific cryoprotective benefits. Research demonstrates that viability post-freezing correlates positively (r² = 0.94) with the fold-increase in this ratio [1]. However, due to the 3.5-fold variation in ZMP accumulation across cell lines [1], AICAR is optimally deployed in cryopreservation workflows where cell-type-specific ZMP accumulation has been pre-validated.

AMPK-Dependent Versus AMPK-Independent Pathway Dissection Using Comparator Controls

When the research objective is to distinguish AMPK-dependent from AMPK-independent effects, AICAR should be used in direct comparative studies alongside A-769662. Because AICAR affects mitochondrial OXPHOS independently of AMPK whereas A-769662 does not [1], the differential phenotypic readouts between these two activators enable rigorous attribution of observed effects to AMPK-specific signaling. This dual-activator approach is essential for mechanistic studies in hepatocyte metabolism, mitochondrial biology, and cancer cell energetics.

Hepatic Glucose Metabolism Studies Requiring ENT1-Expressing Systems

AICAR is the agent of choice for investigating ENT1-dependent nucleoside transport in the context of hepatic glucose production. Its suppression of HGP is entirely abolished by ENT1 inhibition, whereas metformin's glucose-lowering effect is ENT1-independent [1]. Consequently, AICAR serves as a functional probe for ENT1 activity in hepatocytes and is optimally deployed in studies examining the intersection of nucleoside transport, AMPK signaling, and gluconeogenic regulation.

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